5-Chloro-1-(2-iodophenyl)-1-oxopentane
Overview
Description
5-Chloro-1-(2-iodophenyl)-1-oxopentane is a useful research compound. Its molecular formula is C11H12ClIO and its molecular weight is 322.57 g/mol. The purity is usually 95%.
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Scientific Research Applications
Vinyltriphenylphosphonium Salt Mediated Synthesis
The study by Yavari and Baharfar (1997) explores the synthesis of functionalized butyrolactones using a complex reaction that might be relevant to the synthesis or reactivity of 5-Chloro-1-(2-iodophenyl)-1-oxopentane in creating specialized molecules, possibly for material science or pharmaceutical applications (Yavari & Baharfar, 1997).
Schiff Bases as Corrosion Inhibitors
Şafak et al. (2012) conducted a study on Schiff bases as corrosion inhibitors, which highlights the potential application of complex organic molecules in protecting metals from corrosion. While the specific chemical was not studied, the methodologies and chemical interactions discussed could be relevant for assessing the protective properties of this compound against corrosion (Şafak et al., 2012).
Electrochemical Reduction Studies
Pritts and Peters (1994) investigated the electrochemical reduction of dihalopentanes at carbon cathodes, which might offer insight into the electrochemical properties or reactivity of this compound, potentially relevant in synthetic chemistry or materials science applications (Pritts & Peters, 1994).
Luminescent Properties of Complexes
Lai et al. (1999) studied luminescent properties of mono- and binuclear cyclometalated platinum(II) complexes, providing a framework that could be applicable to understanding the photophysical properties of compounds similar to this compound, especially in the development of new materials for optical applications (Lai et al., 1999).
Synthesis and Polymerization Catalysts
Flores et al. (1996) explored titanium compounds for syndiospecific polymerization of styrene, indicating the potential use of complex organic molecules in catalyzing specific polymer formations. This could suggest avenues for research into how this compound might serve as a ligand or reactant in catalytic processes (Flores et al., 1996).
Properties
IUPAC Name |
5-chloro-1-(2-iodophenyl)pentan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClIO/c12-8-4-3-7-11(14)9-5-1-2-6-10(9)13/h1-2,5-6H,3-4,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POYZEAKQODTOMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCCCCl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClIO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90621985 | |
Record name | 5-Chloro-1-(2-iodophenyl)pentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90621985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
487058-89-9 | |
Record name | 5-Chloro-1-(2-iodophenyl)pentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90621985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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